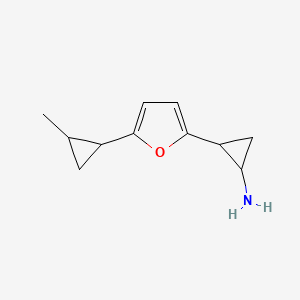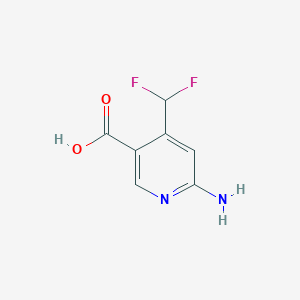![molecular formula C9H18ClNO B13581949 rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanolhydrochloride](/img/structure/B13581949.png)
rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanolhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanol hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a bicyclo[3.2.1]octane ring system with an amino group and a methanol moiety, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanol hydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the amino group: The amino group can be introduced via reductive amination or other suitable methods.
Addition of the methanol moiety:
Industrial Production Methods
Industrial production of rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanol hydrochloride may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methanol groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanol hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Deoxycorticosterone: A steroid hormone with similar biological activity.
Uniqueness
rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanol hydrochloride is unique due to its bicyclic structure and the presence of both amino and methanol groups. This combination of features distinguishes it from other similar compounds and contributes to its diverse range of applications.
Propiedades
Fórmula molecular |
C9H18ClNO |
|---|---|
Peso molecular |
191.70 g/mol |
Nombre IUPAC |
[(1S,5R,6S)-5-amino-6-bicyclo[3.2.1]octanyl]methanol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c10-9-3-1-2-7(5-9)4-8(9)6-11;/h7-8,11H,1-6,10H2;1H/t7-,8+,9+;/m0./s1 |
Clave InChI |
SPJXVLBSTABQSO-FZRXOQNUSA-N |
SMILES isomérico |
C1C[C@H]2C[C@@H]([C@@](C1)(C2)N)CO.Cl |
SMILES canónico |
C1CC2CC(C(C1)(C2)N)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Chlorobenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B13581868.png)
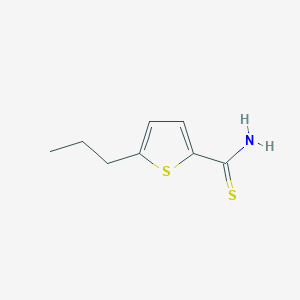
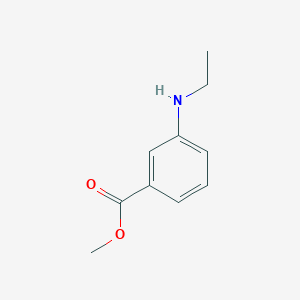
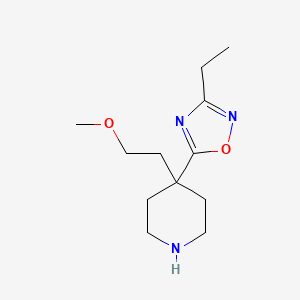

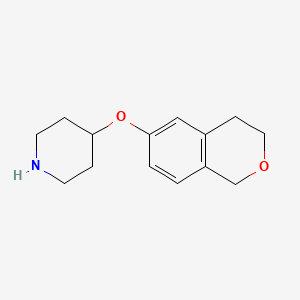
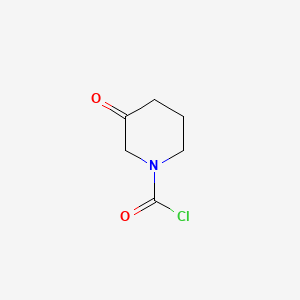
![1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13581938.png)
![[3-(Methylamino)propyl]phosphonic acid](/img/structure/B13581946.png)
